molecular formula C8H12N4O B8111304 N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

Cat. No.: B8111304
M. Wt: 180.21 g/mol
InChI Key: PHSXIPKRLOBRFS-UHFFFAOYSA-N
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Description

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core with a methyl group and a carboxamide functional group. Its molecular formula is C8H12N4O, and it has a molecular weight of 180.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-7-5-10-2-3-12(6)7/h4,10H,2-3,5H2,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXIPKRLOBRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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